3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Overview
Description
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features both benzothiazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of substituted 2-amino-benzothiazole intermediates with variously substituted cycloalkyl carboxylic acids under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazoline-3-one: Another benzothiazole derivative with similar structural features.
3-Ethoxy-1,2-benzothiazole-1,1-dioxide: A related compound with an ethoxy group instead of the thiazolidine ring.
Uniqueness
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of both benzothiazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to simpler benzothiazole derivatives.
Biological Activity
Introduction
The compound 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of thiazolidine derivatives often involves multi-step reactions including condensation and cyclization processes. For instance, the compound can be synthesized via the reaction of benzothiazole derivatives with thiazolidine precursors under specific catalytic conditions. Various synthetic pathways have been reported in literature that highlight the versatility of this compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. In a study evaluating various 1,3-thiazolidin-4-one derivatives, it was found that these compounds displayed better antimicrobial effects than conventional drugs such as ampicillin and ketoconazole. The tested compounds showed activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
9a | 250 | Antimicrobial |
12a | 100 | Antimicrobial |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidine derivatives has also been documented. For example, compounds were evaluated using the carrageenan-induced paw edema model in mice. The results indicated significant inhibition of inflammation markers, suggesting that these compounds may serve as dual anti-inflammatory and antimicrobial agents .
Kv1.3 Inhibition
Recent studies have highlighted the inhibitory effects of benzothiazole derivatives on Kv1.3 potassium channels. The compound in focus has shown comparable potency to known Kv1.3 inhibitors like PAP-1 in vitro. This suggests a potential role in treating autoimmune diseases by modulating potassium channel activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies have indicated that substituents on the benzothiazole ring significantly influence the biological activity of these compounds. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups tend to improve antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolidine derivatives were tested against various microbial strains. The results demonstrated that certain derivatives exhibited MIC values lower than those of established antibiotics, indicating their potential as effective antimicrobial agents.
Case Study 2: Inhibition of Inflammatory Response
In another study focusing on anti-inflammatory properties, a selected derivative was administered to mice subjected to inflammation-inducing agents. Results showed a marked reduction in paw swelling compared to control groups, affirming its therapeutic potential in managing inflammatory conditions.
Properties
IUPAC Name |
3-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-10-7-20-12(17)15(10)6-5-13-11-8-3-1-2-4-9(8)21(18,19)14-11/h1-4H,5-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNJEJMTYPINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136279 | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510737-48-1 | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510737-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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